![molecular formula C9H9BrN2O2 B3089602 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 1196153-28-2](/img/structure/B3089602.png)
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom might make it susceptible to nucleophilic substitution reactions. The carbonyl group in the oxazine ring might undergo addition reactions .Scientific Research Applications
Synthesis and Chemical Properties
1. Oxazine and Related Compounds Synthesis
Oxazines and related compounds, including oxazin-3(4H)-ones, are synthesized through various chemical reactions, emphasizing their importance as chiral synthons and electrophiles in organic synthesis. The synthesis methods involve cyclization reactions and the use of electrophilic salts, demonstrating the chemical versatility and reactivity of oxazine derivatives (Sainsbury, 1991).
2. Regioselectivity in Bromination
The study of regioselectivity in bromination reactions of unsymmetrical dimethylpyridines, which are structurally related to the compound , reveals the influence of nitrogen in the ring on bromination patterns. This research indicates the potential for selective functionalization of pyrido-oxazin compounds (Thapa et al., 2014).
Biological and Pharmaceutical Applications
1. Antimicrobial and Antituberculous Activities
Derivatives of oxazine and similar heterocyclic compounds have shown a range of biological activities, including antimicrobial and antituberculous effects. The structural modifications of these compounds play a significant role in enhancing their biological efficacy (Waisser & Kubicová, 1993).
2. Environmental and Health Implications of Brominated Compounds
Research on brominated flame retardants, which share bromination aspects with the compound of interest, highlights the occurrence of these compounds in various environments and their potential health risks. This research area underscores the importance of understanding the environmental fate and toxicological effects of brominated organic compounds (Zuiderveen et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFEKROFQCDII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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